

Core Mechanism of Action & Targets

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Compound Focus: Avasimibe

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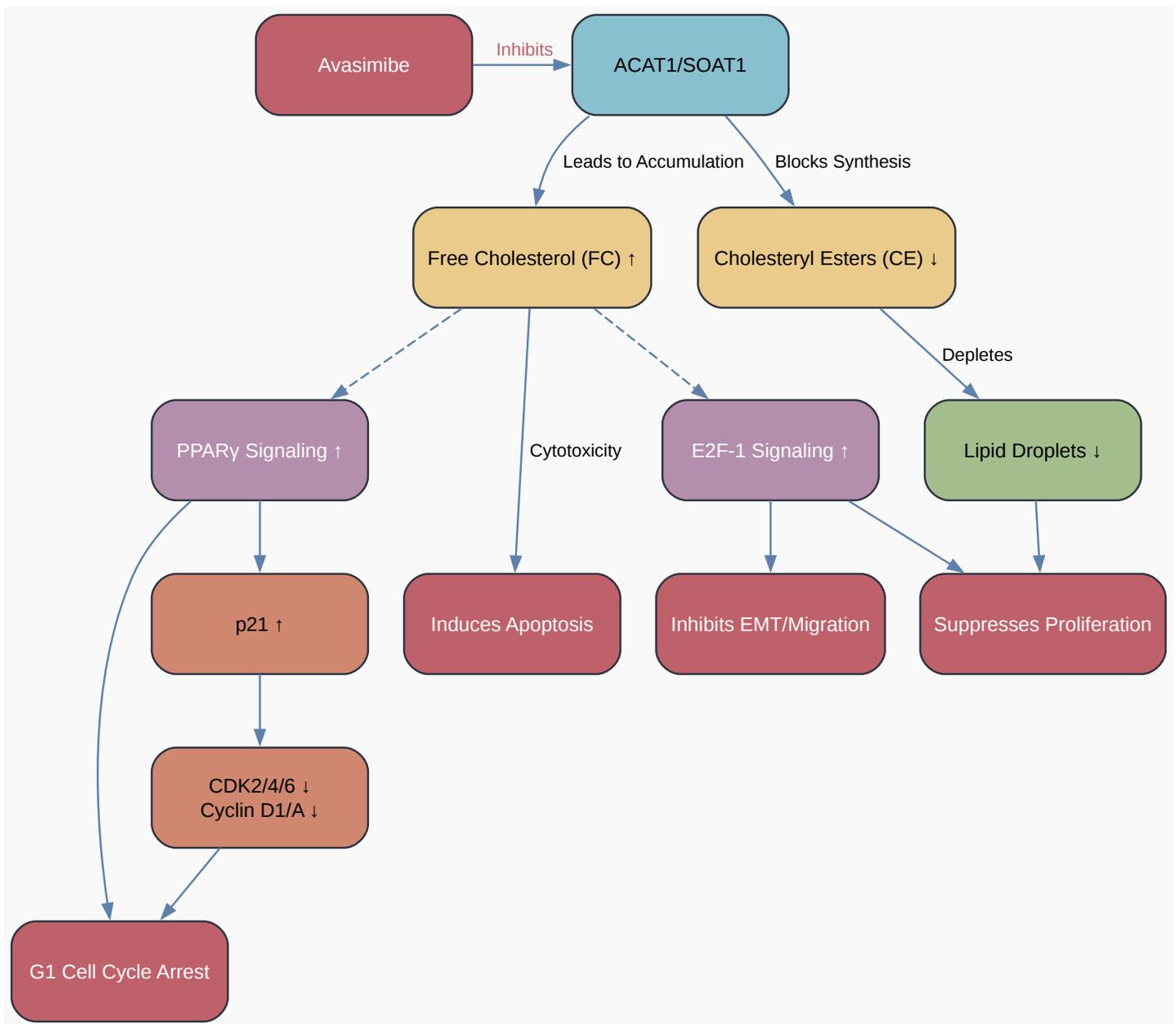
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Avasimibe's primary mechanism is the potent and reversible inhibition of the ACAT/SOAT enzymes [1]. The following table details its primary and secondary molecular interactions.

Target / Interaction	Description	Biological Consequence
ACAT1 / SOAT1	Primary target; enzyme that esterifies free cholesterol for storage in lipid droplets [2] [3].	Depletes cholesteryl esters (CE) in cells, disrupting cholesterol homeostasis and lipid droplet formation [4] [3].
ACAT2 / SOAT2	Secondary target; primarily expressed in the liver and intestines [1] [5].	Reduces hepatic secretion of apo B-containing lipoproteins and intestinal cholesterol absorption [6].
Pregnane X Receptor (PXR)	Nuclear receptor that regulates genes involved in drug metabolism [1].	Induces cytochrome P450 enzymes (e.g., CYP3A4) and drug transporters (P-glycoprotein), leading to drug interactions [1].
Cytochrome P450 Enzymes	Directly inhibits several CYP isoenzymes, including CYP2C9, CYP1A2, and CYP2C19 [1] [5].	Contributes to potential for drug-drug interactions [1].
PPARγ Signaling	Activates the Peroxisome Proliferator-Activated Receptor	Leads to cell cycle arrest at the G1 phase [2].

Target / Interaction	Description	Biological Consequence
	gamma pathway in some cancer cells [2].	

The interplay between **avasimibe**'s inhibition of ACAT and its subsequent effects on cancer cells can be visualized as follows, synthesizing findings from multiple preclinical studies:



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Avasimibe's multifaceted antitumor mechanism involves ACAT1 inhibition, leading to cholesterol-mediated cytotoxicity and signaling pathway activation.

Quantitative Pharmacological Data

The table below consolidates key quantitative data from experimental studies to illustrate **avasimibe's** potency and pharmacological properties.

Parameter	Value / Range	Context / Assay
ACAT1 Inhibition (IC ₅₀)	3.3 - 24 µM	In vitro enzyme activity assay [5].
ACAT2 Inhibition (IC ₅₀)	9.2 µM	In vitro enzyme activity assay [5].
CYP2C9 Inhibition (IC ₅₀)	2.9 µM	In vitro, primary enzyme responsible for its own metabolism [1] [5].
Elimination Half-Life	15 - 24 hours	In humans [1].
Oral Bioavailability	Enhanced with food	Absorption increases with a high-fat meal [1].

Applications in Preclinical Research

The disruption of cholesterol metabolism by **avasimibe** has shown therapeutic potential in various disease models, particularly in oncology.

- **Anticancer Effects:** Depleting cholesteryl esters disrupts cancer cell metabolism, impacting multiple hallmarks of cancer.
 - **Proliferation & Apoptosis:** Accumulated free cholesterol increases endoplasmic reticulum stress and induces apoptosis, while also suppressing proliferation [4] [3].

- **Metastasis & Migration:** Inhibits epithelial-mesenchymal transition (EMT), a key process in metastasis. In prostate cancer models, it downregulates N-cadherin, β -catenin, and Snail [4].
- **Immuno-oncology:** Enhances the antitumor activity of CD8+ T cells and shows superior efficacy when combined with anti-PD-1 checkpoint inhibitors [7].
- **Other Research Applications:**
 - **Asthma:** In a mouse model of house dust mite-induced asthma, **avasimibe** (20 mg/kg) alleviated airway disruption and reduced inflammation, independent of cholesterol ester reduction [8].
 - **Antiatherosclerotic History:** Its original development was for atherosclerosis, where it demonstrated the ability to reduce cholesteryl ester accumulation in arterial wall macrophages and inhibit the progression of lesions in animal models [6].

Experimental Protocol Overview

For laboratory research on cancer cells, a typical *in vitro* protocol involves the following steps [2] [4]:

- **Test Article: Avasimibe** is typically dissolved in DMSO to create a stock solution (e.g., 100 mM), which is then diluted in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
- **Cell Lines:** Use relevant cancer cell lines (e.g., PC-3 and DU 145 for prostate cancer, T24 for bladder cancer). Culture cells in standard media (e.g., RPMI 1640 or DMEM) supplemented with 10% FBS.
- **Dosing:** Treat cells at varying concentrations (e.g., 0 - 80 μ M) for different durations (24-72 hours) to assess dose- and time-dependent effects.
- **Assays for Mechanism Validation:**
 - **Cell Viability:** MTT or clonogenic survival assay.
 - **Cell Cycle Analysis:** Flow cytometry to detect G1-phase arrest.
 - **Migration & Invasion:** Wound healing assay and Transwell migration assay.
 - **Protein & Gene Expression:** Western blotting and qRT-PCR to analyze changes in E2F-1, PPAR γ , cyclins, CDKs, and EMT markers.
 - **Cholesterol Esterification:** Liquid chromatography-mass spectrometry (LC-MS) or Raman spectromicroscopy to measure cholesteryl ester levels in lipid droplets [3].

Key Considerations for Researchers

- **Drug-Drug Interaction Potential: Avasimibe** is a potent inducer (via PXR) and inhibitor of several cytochrome P450 enzymes, presenting a significant challenge for clinical combination therapies [1].

- **Formulation Challenges:** Its high lipophilicity and poor water solubility originally limited its application [3]. Recent research focuses on novel formulations, such as human serum albumin-based nanoparticles ("avasimin"), to improve systemic delivery and tumor targeting [3].
- **Research Repurposing:** Although clinical development for cardiovascular disease was halted, its well-characterized safety profile in human trials makes it an attractive candidate for drug repurposing, especially in oncology [1] [4].

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